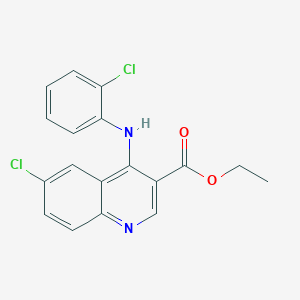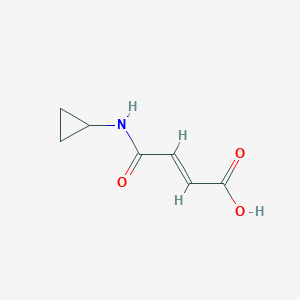
(Z)-3-Cyclopropylcarbamoyl-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number and IUPAC name .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Polymer Science and Coatings
Synthesis and Property Study of UV-Curable Hyperbranched Polyurethane Acrylate/ZnO Hybrid Coatings explored the preparation of hyperbranched polyester-based polyurethane acrylate hybrid coatings with nano ZnO powder to enhance various properties of the coatings. The structural and physical characteristics were thoroughly analyzed, highlighting the potential of acrylic acid derivatives in advanced material applications (Ramanuj Mishra, A. Mishra, & K. Raju, 2009).
Biochemical Sensing
A Simple and Effective Coumarin-Based Fluorescent Probe for Cysteine utilized an acrylic acid derivative as a fluorescent probe for detecting cysteine with high selectivity, demonstrating the application of acrylic acid derivatives in biochemical sensing and imaging (Xi Dai et al., 2014).
Solar Energy Conversion
Efficient Light Harvesting by Using Green Zn-Porphyrin-Sensitized Nanocrystalline TiO2 Films reported on the synthesis of zinc metalloporphyrins with acrylic acid derivatives for dye-sensitized solar cells. This research underscores the role of acrylic acid derivatives in enhancing solar energy conversion efficiency (Qing Wang et al., 2005).
Medical Applications and Biocompatibility
Copolymerization of 2-Carboxyisopropylacrylamide with N-Isopropylacrylamide Accelerates Cell Detachment from Grafted Surfaces investigated how acrylic acid derivatives, when copolymerized, can modify surfaces to control cell adhesion and detachment, offering insights into biomedical applications like tissue engineering (M. Ebara et al., 2003).
Quantum Dot Modification for Biological Applications
A Novel Route to Photoluminescent, Water-Soluble Mn-Doped ZnS Quantum Dots via Photopolymerization demonstrated the use of acrylic acid in the photopolymerization process to make quantum dots water-soluble and biocompatible, enabling their use as biological chromophores (Xufeng Liu et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-4-(cyclopropylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-6(3-4-7(10)11)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJTUGAKFMYQEE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-3-Cyclopropylcarbamoyl-acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

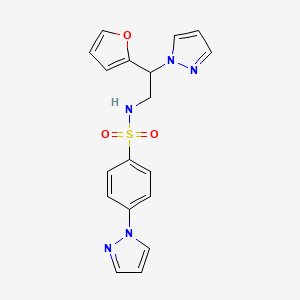
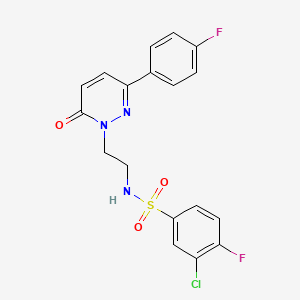
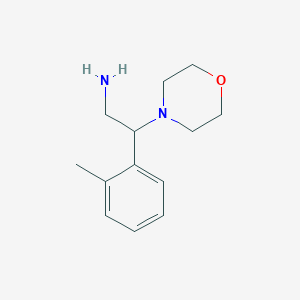
![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2691274.png)
![N-(5-{(Z)-2-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2691276.png)
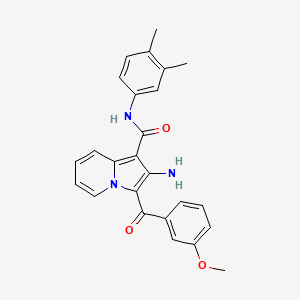
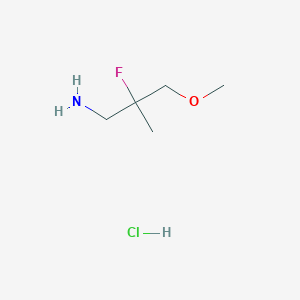
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691280.png)
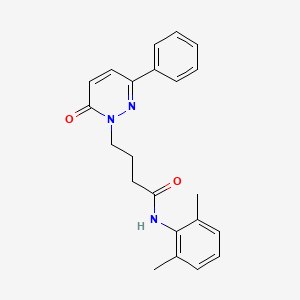
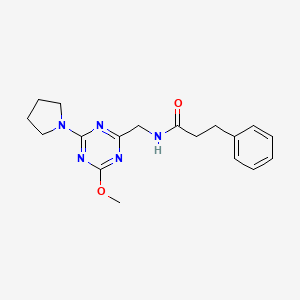
![3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2691284.png)
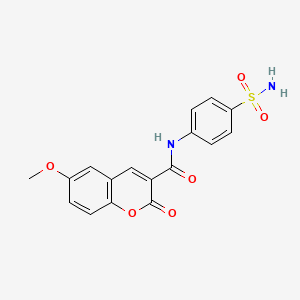
![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)
